N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-4-5-13(18)7-15(10)20-16(22)9-21-12(3)6-11(2)14(8-19)17(21)23/h4-7H,9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPOBMWQPUVNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Cyclocondensation
A one-pot, multi-component reaction (MCR) employing cyanoacetamide, acetylacetone, and an aldehyde or ketone represents a efficient route. For example, heating cyanoacetamide with acetylacetone (2.5 equiv) and ammonium acetate in ethanol under reflux yields 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine. The reaction proceeds via Knoevenagel condensation and cyclization, with the following optimized conditions:
| Component | Equivalent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyanoacetamide | 1.0 | Ethanol | Reflux | 6–8 | 72–78 |
| Acetylacetone | 2.5 | ||||
| Ammonium acetate | 1.2 |
Mechanistic Insight : The reaction initiates with Knoevenagel adduct formation between cyanoacetamide and acetylacetone, followed by cyclodehydration to afford the pyridinone.
Post-Modification of Pre-Formed Pyridinones
Alternative approaches involve functionalizing pre-existing pyridinones. For instance, nitration followed by cyanation or direct cyano group introduction via Sandmeyer reactions has been reported. However, these methods are less efficient for introducing multiple substituents and are prone to side reactions.
Introduction of the Acetamide Side Chain
The acetamide bridge connects the pyridinone core to the aryl group. Key strategies include:
N-Alkylation of Pyridinone
Activating the pyridinone’s 1-position as a leaving group (e.g., bromide) enables nucleophilic displacement with a glycine derivative. For example, treating 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine with N-bromosuccinimide (NBS) in DMF generates the 1-bromo intermediate, which reacts with methyl glycinate to form the acetamide precursor.
Optimization Note : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency, achieving yields up to 85%.
Direct Amidation via Carboxylic Acid Intermediates
Oxidizing the pyridinone’s methyl group to a carboxylic acid (via KMnO4/H2SO4) followed by coupling with 5-chloro-2-methylaniline using EDCl/HOBt provides an alternative route. However, over-oxidation risks necessitate careful stoichiometric control.
Coupling of Pyridinone and Aryl Components
The final step involves forming the amide bond between the pyridinone-acetic acid derivative and 5-chloro-2-methylaniline. Two methods are prevalent:
Schotten-Baumann Reaction
Reacting pyridinone-acetyl chloride (generated via thionyl chloride treatment) with 5-chloro-2-methylaniline in a biphasic system (NaOH/dichloromethane) affords the target compound. Yields range from 65–70%, with purity >95% after recrystallization.
Carbodiimide-Mediated Coupling
Using EDCl and HOBt in DMF at 0–5°C achieves milder conditions, minimizing side reactions. This method is preferred for acid-sensitive substrates, yielding 75–80% product.
Process Optimization and Scalability
Critical parameters for industrial scalability include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol/water mixtures offer greener alternatives.
- Temperature Control : Exothermic reactions (e.g., bromination) require gradual reagent addition and cooling to –5°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.
Analytical Characterization
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), halogenating agents (e.g., N-bromosuccinimide)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent, particularly in the treatment of diseases where its specific molecular structure may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Aromatic Substituents:
- N-(2,3-dichlorophenyl) derivatives : The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () features a dichlorophenyl group, which increases electronegativity and steric bulk compared to the 5-chloro-2-methylphenyl group in the target compound. Dichlorination may enhance pesticidal activity but reduce solubility .
- Pesticidal chloroacetamides: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) () utilize diethylphenyl groups with alkoxy chains, optimizing herbicidal activity through lipophilic interactions. The target compound’s methyl and cyano groups may offer a balance between polarity and bioactivity .
Heterocyclic Components:
- Pyrimidinone vs. dihydropyridinone: The compound in contains a pyrimidinone ring with a thioether linkage, while the target compound has a dihydropyridinone ring with cyano and methyl substituents. The cyano group in the latter could enhance dipole interactions and metabolic resistance compared to sulfur-containing analogs .
- Pyrimidine-thioether systems: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () uses a pyrimidine-thioether moiety, which may favor π-π stacking interactions. In contrast, the dihydropyridinone’s ketone and cyano groups could improve binding to polar enzyme pockets .
Physicochemical Properties
The target compound’s cyano and ketone groups likely increase polarity compared to alachlor’s alkoxy chains but reduce lipophilicity relative to the dichlorophenyl analog .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a synthetic organic compound with potential biological activity. Its molecular formula is and it has garnered interest in medicinal chemistry due to its structural features that may confer various bioactive properties.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl ring and a dihydropyridine moiety, which are known to influence its biological interactions. The presence of cyano and keto groups enhances its reactivity and potential for interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O2 |
| Molecular Weight | 329.78 g/mol |
| CAS Number | 876718-21-7 |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cellular responses.
- Gene Expression Alteration : The compound may affect transcription factors or other regulatory proteins, leading to changes in gene expression profiles.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-2-cyanoacetamide | Antimicrobial, Anticancer | Enzyme inhibition, receptor interaction |
| 3-Cyano-4,6-dimethylpyridine derivatives | Cytotoxic against cancer cells | Apoptosis induction |
| Benzamide derivatives | Antiviral and anticancer | Inhibition of viral replication |
Research Applications
The unique structure of this compound positions it as a promising candidate for further research in:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting various diseases.
- Material Science : Due to its unique chemical properties that may allow for applications in creating novel materials.
- Biological Studies : To explore the interactions between this compound and biological systems for drug discovery purposes.
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the pyridinone core via cyclization of cyanoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Chloroacetylation using chloroacetyl chloride in refluxing triethylamine to introduce the acetamide moiety, with TLC monitoring for reaction completion .
- Critical Conditions :
- Solvent choice (DMF or dichloromethane for solubility and reactivity) .
- Temperature control (reflux for acylation, room temperature for cyclization) .
- Catalysts (e.g., triethylamine for acid scavenging) .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and methyl/cyano groups (δ 2.1–2.5 ppm for CH₃; δ 110–120 ppm for CN in ¹³C) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ with accurate mass matching theoretical values (±5 ppm error) .
- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches .
Advanced: How can computational methods optimize reaction design for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in oxadiazole ring formation .
- Reaction Path Screening : Apply tools like ICReDD’s algorithms to simulate solvent effects and identify optimal catalysts, reducing trial-and-error experimentation .
- Validation : Cross-reference computed NMR shifts with experimental data to refine computational models .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Perform standardized assays (e.g., IC₅₀ measurements) under controlled conditions (pH, temperature) to minimize variability .
- Metabolite Profiling : Use HPLC-MS to identify degradation products or active metabolites that may influence observed activity .
- Structural Analog Comparison : Benchmark against structurally similar compounds (e.g., oxadiazole-containing derivatives) to isolate structure-activity relationships .
Advanced: What strategies ensure purity in large-scale synthesis for pharmacological studies?
Methodological Answer:
- Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data to maximize crystal purity .
- Quality Control : Use HPLC-DAD (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase .
Basic: What functional groups in this compound enable derivatization for structure-activity studies?
Methodological Answer:
- Cyano Group : Susceptible to reduction (e.g., H₂/Pd-C → NH₂) or nucleophilic substitution .
- Acetamide Moiety : Participate in hydrolysis (acid/base-mediated) to generate carboxylic acid intermediates .
- Chlorophenyl Ring : Undergo Suzuki coupling for aryl diversification .
Advanced: How can researchers validate oxidative stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) with H₂O₂ (0.1–1 mM) and monitor degradation via LC-MS over 72 hours .
- Radical Scavenger Assays : Add antioxidants (e.g., ascorbic acid) to assess ROS-mediated decomposition pathways .
- EPR Spectroscopy : Detect free radical intermediates formed during oxidation .
Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and passage numbers .
- Internal Controls : Include reference compounds (e.g., known kinase inhibitors) in each assay plate .
- Blinded Analysis : Assign independent researchers to prepare compound stocks and perform assays to reduce bias .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Exothermic Reactions : Implement cooling systems during chloroacetylation to prevent runaway reactions .
- Solvent Recovery : Use rotary evaporation with low-boiling solvents (e.g., DCM) for efficient recycling .
- Byproduct Management : Optimize workup steps (e.g., aqueous washes) to remove triethylamine hydrochloride salts .
Advanced: How can machine learning models predict novel derivatives with enhanced bioactivity?
Methodological Answer:
- Descriptor Generation : Calculate molecular descriptors (e.g., logP, polar surface area) using tools like RDKit .
- QSAR Modeling : Train models on existing bioactivity data (IC₅₀, EC₅₀) to prioritize synthetic targets .
- Validation : Synthesize top-predicted derivatives and compare experimental vs. predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
